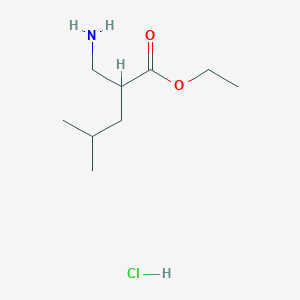
Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride is a compound that is not directly mentioned in the provided papers. However, related compounds with similar structures have been studied for various properties and applications. For instance, ethyl 2-hydroxy-4-methylpentanoate enantiomers have been analyzed in wines for their organoleptic impact, showing that they contribute to the fruity aroma of wines .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was prepared via a Reformatsky reaction, which is a method that could potentially be adapted for the synthesis of this compound . Another related compound, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, was synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate, showcasing the versatility of ethyl esters in synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various techniques such as NMR, IR, MS, and X-ray crystallography . These studies provide insights into the conformation and tautomeric preferences of the molecules, which are essential for understanding their reactivity and interactions.
Chemical Reactions Analysis
Compounds with functionalities similar to this compound have been shown to participate in a variety of chemical reactions. For instance, ethyl 2-[bis(acetyl)ethenyl]aminopropenoate reacts with N- and C-nucleophiles to give fused heterocyclic systems . Moreover, the reaction of hydroxylamine hydrochloride with certain ethyl esters has led to tandem ring opening and oximation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters and related compounds have been extensively studied. For example, the enantiomers of ethyl 2-hydroxy-4-methylpentanoate have different olfactory thresholds, which are significant for their sensory impact in wines . The metal complexes of certain Schiff base ligands derived from ethyl esters exhibit notable antibacterial and antioxidant activities . Additionally, the crystal packing of some ethyl esters is influenced by non-covalent interactions such as N⋯π and O⋯π interactions .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride has been utilized in the chemical synthesis of various compounds. It's involved in tandem ring opening and oximation processes leading to the formation of complex molecules, as seen in the study by Saravanan, Vignesh Babu, and Muthusubramanian (2007). Their research demonstrated a process where this compound was involved in the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate. The study highlights the importance of this compound in intricate chemical synthesis processes, with structures confirmed by advanced techniques like NMR and X-ray, and compared with molecular dynamics simulation studies (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).
Organoleptic Properties
Research by Lytra, Tempère, de Revel, and Barbe (2012) delved into the organoleptic properties of related compounds, notably ethyl 2-hydroxy-4-methylpentanoate, in wine. Their study underscored the role of these compounds in influencing the sensory aspects of beverages, such as taste and aroma. The research highlighted the distinct distributions of enantiomers in different types of wines and their contribution to the perception of fruity aromas in wine (Lytra, Tempère, de Revel, & Barbe, 2012).
Biocatalysis and Synthetic Biology
In the field of biocatalysis and synthetic biology, this compound has shown potential. Ye, Ouyang, and Ying (2011) conducted a comprehensive review on the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates used for the production of chiral drugs. The asymmetric reduction of related compounds to produce enantiopure intermediates demonstrates the potential of this compound in producing medically relevant substances (Ye, Ouyang, & Ying, 2011).
Contribution to Wine Flavor and Aroma
Shimizu et al. (2016) studied the role of this compound in contributing to the fruity flavor in Japanese sake. They identified and characterized the enzyme involved in its synthesis, highlighting the compound's significance in the fermentation process and its impact on the organoleptic properties of alcoholic beverages (Shimizu et al., 2016).
Wine Aging and Ester Formation
Lytra et al. (2017) explored the formation of substituted esters, including ethyl 2-hydroxy-4-methylpentanoate, in red wine, demonstrating how the levels of these compounds correlate with wine aging. Their research provides insights into the complex chemical transformations that occur during the aging process and their impact on wine's sensory characteristics (Lytra, Franc, Cameleyre, & Barbe, 2017).
Propriétés
IUPAC Name |
ethyl 2-(aminomethyl)-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-12-9(11)8(6-10)5-7(2)3;/h7-8H,4-6,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCIQBBYXXRHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049760-14-6 |
Source


|
| Record name | ethyl 2-(aminomethyl)-4-methylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)
![5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2504966.png)
![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)




![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)
![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)
![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)